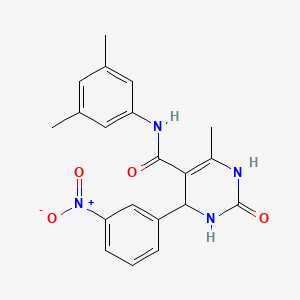
(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide is a synthetic organic compound that features a furan ring, a thiazole ring, and an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling through an acrylamide linkage.
Preparation of Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Preparation of Thiazole Intermediate: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The furan and thiazole intermediates are then coupled using acryloyl chloride in the presence of a base such as triethylamine to form the final acrylamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated thiazole derivatives
科学的研究の応用
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through further research.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity and stability make it a versatile component in various industrial applications.
作用機序
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan and thiazole rings may play a role in binding to the target, while the acrylamide moiety could be involved in covalent modification of the target protein.
類似化合物との比較
Similar Compounds
(E)-3-(furan-2-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acrylamide: Similar structure but with a phenyl group instead of a p-tolyl group.
(E)-3-(furan-2-yl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide: Similar structure but with an m-tolyl group instead of a p-tolyl group.
Uniqueness
(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide is unique due to the specific combination of the furan, thiazole, and acrylamide moieties. This combination imparts distinct chemical and biological properties that can be leveraged in various applications.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-4-6-15(7-5-14)19-21-16(13-24-19)10-11-20-18(22)9-8-17-3-2-12-23-17/h2-9,12-13H,10-11H2,1H3,(H,20,22)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAMSCNYLNFVRC-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Cyclopropyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2410011.png)


![3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2410017.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2410018.png)
![N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2410020.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-nitrobenzamide](/img/structure/B2410021.png)







